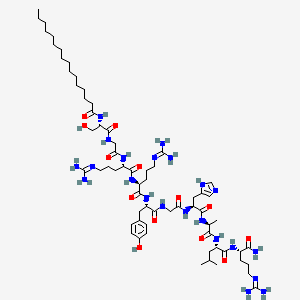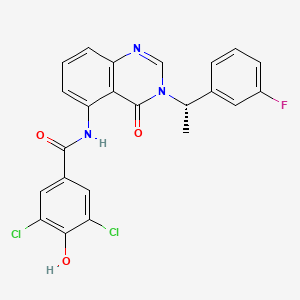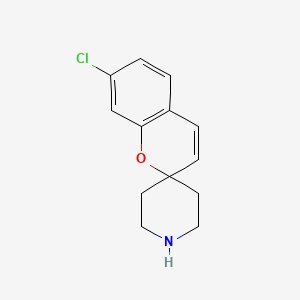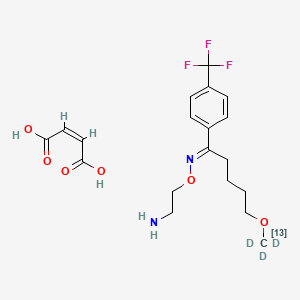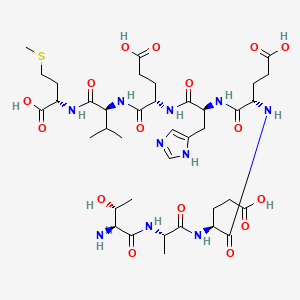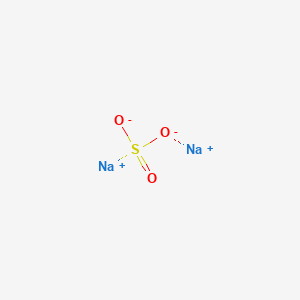
Disodium;sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium sulfite, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, water-soluble solid that is commonly used as an antioxidant and preservative in various industries. Disodium sulfite is known for its ability to act as a reducing agent, making it valuable in numerous chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium sulfite can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction typically occurs in warm water, where sodium sulfite initially precipitates as a white solid. With an excess of sulfur dioxide, the solid dissolves to form disulfite, which crystallizes upon cooling .
Industrial Production Methods: Industrially, disodium sulfite is produced by treating sulfur dioxide with a solution of sodium carbonate. The overall reaction is as follows: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: Disodium sulfite can be oxidized to form sodium sulfate (Na₂SO₄). This reaction is commonly observed when disodium sulfite is exposed to air. [ \text{Na}_2\text{SO}_3 + \text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
Reduction: As a reducing agent, disodium sulfite can reduce various compounds, such as iodine to iodide. [ \text{I}_2 + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} \rightarrow 2\text{NaI} + \text{Na}_2\text{SO}_4 + 2\text{H}^+ ]
Substitution: Disodium sulfite can undergo substitution reactions, particularly in the presence of acids, to form sulfur dioxide and the corresponding sodium salt. [ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, metals.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Sodium iodide, sulfur dioxide.
Substitution: Sodium chloride, sulfur dioxide.
Scientific Research Applications
Disodium sulfite has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: Employed in the preservation of biological samples and as an antioxidant in biochemical assays.
Medicine: Utilized in the pharmaceutical industry for the stabilization of certain medications and as an antioxidant.
Industry: Widely used in the food industry as a preservative, in the textile industry as a bleaching agent, and in the paper industry for lignin removal
Mechanism of Action
Disodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it prevents the oxidation of other compounds. In biological systems, disodium sulfite can interact with reactive oxygen species, neutralizing them and preventing cellular damage .
Comparison with Similar Compounds
Sodium bisulfite (NaHSO₃): Similar reducing properties but more acidic.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with a stronger reducing ability.
Sodium sulfate (Na₂SO₄): Primarily used as a drying agent and in detergents, with no reducing properties.
Uniqueness of Disodium Sulfite: Disodium sulfite is unique due to its balanced reducing properties and solubility in water. Unlike sodium bisulfite, it is less acidic, making it suitable for a broader range of applications. Compared to sodium metabisulfite, disodium sulfite is less potent but more stable under various conditions .
Properties
Molecular Formula |
Na2O3S |
|---|---|
Molecular Weight |
126.05 g/mol |
IUPAC Name |
disodium;sulfite |
InChI |
InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
GEHJYWRUCIMESM-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


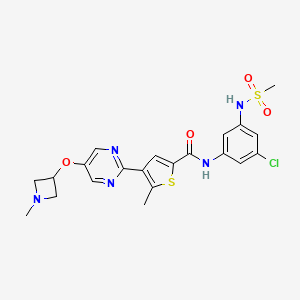
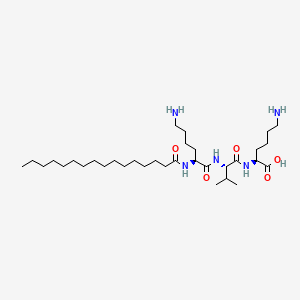

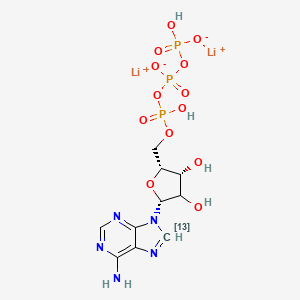


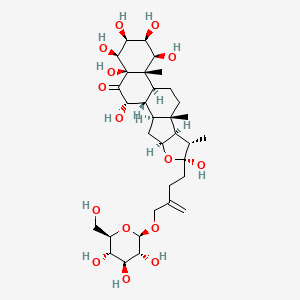
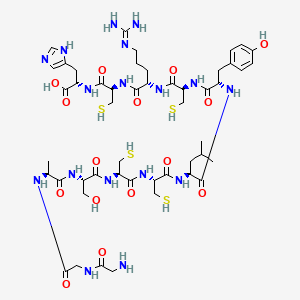
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
